Cas no 852054-42-3 (7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde)

7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde structure
852054-42-3 structure
Product Name:7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde
CAS-Nr.:852054-42-3
MF:C7H5BrO3S
MW:249.081800222397
MDL:MFCD08690306
CID:719696
PubChem ID:11391008
Update Time:2025-10-07

7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
    • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
    • 5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbaldehyde
    • Thieno[3,4-b]-1,4-dioxin-5-carboxaldehyde,7-bromo-2,3-dihydro-
    • 7-BROMO-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE-5-CARBOXALDEHYDE 97
    • 7-bromo-2H,3H-thieno[3,4-b][1,4]dioxine-5-carbaldehyde
    • BCP17569
    • OR8641
    • SBB100517
    • CB0162
    • FCH1327030
    • AX8110336
    • AB0027019
    • ST24029892
    • W8796
    • 2,3-Dihydro-7-bromoth
    • ST240
    • 7-Bromo-2,3-dihydrothieno[3,4-b]-1,4-dioxin-5-carboxaldehyde (ACI)
    • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde, AldrichCPR
    • DS-17037
    • MFCD08690306
    • 7-Bromo-2 pound not3-dihydrothieno[3 pound not4-b][1 pound not4]dioxine-5-carbaldehyde
    • SCHEMBL14852718
    • EN300-1718462
    • 5-bromo-3,4-ethylenedioxythiophene-2-carbaldehyde
    • AKOS015920293
    • Z1269175252
    • DTXSID40464445
    • CS-0103681
    • B5396
    • 852054-42-3
    • C7H5BrO3S
    • DB-076277
    • 7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde
    • MDL: MFCD08690306
    • Inchi: 1S/C7H5BrO3S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h3H,1-2H2
    • InChI-Schlüssel: YEKBJVHBVICUOZ-UHFFFAOYSA-N
    • Lächelt: O=CC1=C2C(OCCO2)=C(Br)S1

Berechnete Eigenschaften

  • Genaue Masse: 247.91400
  • Monoisotopenmasse: 247.91428g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 190
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 63.8
  • XLogP3: 2.1

Experimentelle Eigenschaften

  • Dichte: 1.835±0.06 g/cm3 (20 ºC 760 Torr)
  • Schmelzpunkt: 147.0 to 152.0 deg-C
  • Siedepunkt: 351.5°C at 760 mmHg
  • Flammpunkt: 166.4°C
  • Brechungsindex: 1.656
  • PSA: 63.77000
  • LogP: 2.09430

7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde Sicherheitsinformationen

7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
093334-250mg
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
852054-42-3 95%
250mg
£38.00 2022-03-01
Fluorochem
093334-1g
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
852054-42-3 95%
1g
£94.00 2022-03-01
Fluorochem
093334-5g
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
852054-42-3 95%
5g
£289.00 2022-03-01
Fluorochem
093334-10g
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
852054-42-3 95%
10g
£512.00 2022-03-01
Ambeed
A127115-250mg
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
852054-42-3 95%
250mg
$23.0 2025-03-05
Ambeed
A127115-1g
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
852054-42-3 95%
1g
$28.0 2025-03-05
Ambeed
A127115-5g
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
852054-42-3 95%
5g
$104.0 2025-03-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD015-200mg
7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde
852054-42-3 95+%
200mg
291.0CNY 2021-08-04
Apollo Scientific
OR8641-1g
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
852054-42-3 95%
1g
£20.00 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B844970-250mg
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
852054-42-3 95%
250mg
389.70 2021-05-17

7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 60 h, rt
Referenz
Efficiency enhancement of ruthenium-based DSSCs employing A-p-D-p-A organic Co-sensitizers
Abdellah, Islam M.; El-Shafei, Ahmed, RSC Advances, 2020, 10(47), 27940-27953

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  overnight, rt
Referenz
Photocatalysts for H2 generation from starburst triphenylamine/carbazole donor-based metal-free dyes and porous anatase TiO2 cube
Huang, Jian-Feng; Lei, Yang; Xiao, Li-Min; Chen, Xin-Lun; Zhong, Yu-Hui; et al, ChemSusChem, 2020, 13(5), 1037-1043

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 h, rt
Referenz
Simple organic molecules bearing a 3,4-ethylenedioxythiophene linker for efficient dye-sensitized solar cells
Liu, Wei-Hsin; Wu, I-Che; Lai, Chin-Hung; Lai, Cheng-Hsuan; Chou, Pi-Tai; et al, Chemical Communications (Cambridge, 2008, (41), 5152-5154

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ,  Tetrahydrofuran ,  Water ;  0 °C; 17 h, rt
Referenz
Preparative Fluorous Mixture Synthesis of Diazonium-Functionalized Oligo(phenylene vinylene)s
Jian, Huahua; Tour, James M., Journal of Organic Chemistry, 2005, 70(9), 3396-3424

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  25 °C; 60 h, 25 °C
Referenz
Electrochemical impedance parameters elucidate performance of carbazole-triphenylamine-ethylenedioxythiophene-based molecules in dye-sensitized solar cells
Yang, Chien-Hsin; Sun, Yu-Kuang; Chuang, Yao-Yuan; Wang, Tzong-Liu; Shieh, Yeong-Tarng; et al, Electrochimica Acta, 2012, 69, 256-267

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  0 °C; overnight, rt
Referenz
Energy levels, charge injection, charge recombination and dye regeneration dynamics for donor-acceptor π-conjugated organic dyes in mesoscopic TiO2 sensitized solar cells
Planells, Miquel; Pelleja, Laia; Clifford, John N.; Pastore, Mariachiara; De Angelis, Filippo; et al, Energy & Environmental Science, 2011, 4(5), 1820-1829

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acrylonitrile ;  0 °C; 60 h, rt
Referenz
A new series of EDOT based co-sensitizers for enhanced efficiency of cocktail DSSC: a comparative study of two different anchoring groups
Koyyada, Ganesh ; Chitumalla, Ramesh Kumar; Thogiti, Suresh; Kim, Jae Hong; Jang, Joonkyung ; et al, Molecules, 2019, 24(19),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt → 0 °C; 60 h, rt
Referenz
Thiophene backbone amide linkers, a new class of easily prepared and highly acid-labile linkers for solid-phase synthesis
Jessing, Mikkel; Brandt, Malene; Jensen, Knud J.; Christensen, Jorn B.; Boas, Ulrik, Journal of Organic Chemistry, 2006, 71(18), 6734-6741

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  3 d, rt
Referenz
Synthesis and Optical Properties of New Chalcones Containing a 3,4-Ethylenedioxythiophene Fragment
Ignashevich, A. N.; Shavrina, T. V.; Shklyaeva, E. V.; Abashev, G. G., Russian Journal of Organic Chemistry, 2020, 56(11), 1920-1928

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ,  Tetrahydrofuran ;  cooled; 17 h, rt
Referenz
Organic sensitizers with bridged triphenylamine donor units for efficient dye-sensitized solar cells
Cai, Liping; Tsao, Hoi Nok; Zhang, Wei; Wang, Long; Xue, Zhaosheng; et al, Advanced Energy Materials, 2013, 3(2), 200-205

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ;  rt; 45 min, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Referenz
Green Solvent-Processed Hemi-Isoindigo Polymers for Stable Temperature Sensors
Ngai, Jenner H. L.; Polena, John; Afzal, Daniel; Gao, Xiguang; Kapadia, Mihir; et al, Advanced Functional Materials, 2022, 32(17),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Bromine Solvents: Chloroform ;  4 h, reflux
Referenz
Synthesis of π-Conjugated 2,2:6',2''-Terpyridine-Substituted Oligomers Based on 3,4-Ethylenedioxythiophene
Fillaud, Laure; Trippe-Allard, Gaelle; Lacroix, Jean Christophe, Organic Letters, 2013, 15(5), 1028-1031

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  rt; 4 h, 20 °C; cooled
Referenz
Spectral and Photophysical Characterization of Donor-π-Acceptor Arylthienyl- and Bithienyl-Benzothiazole Derivatives in Solution and Solid State
Pina, Joao; Seixas de Melo, J. Sergio; Burrows, Hugh D.; Batista, Rosa M. F.; Costa, Susana P. G.; et al, Journal of Physical Chemistry A, 2007, 111(35), 8574-8578

7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde Raw materials

7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde Preparation Products

7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:852054-42-3)7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde
Bestellnummer:A863653
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:42
Preis ($):300.0
Email:sales@amadischem.com
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:852054-42-3)7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Bestellnummer:IN1910
Bestandsstatus:in Stock
Menge:1g;5g;10g
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 25 July 2025 14:34
Preis ($):Please inquire
Email:sales@sunatech.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:852054-42-3)7-Bromo-2,3-dihydrothieno3,4-b1,4dioxine-5-carbaldehyde
A863653
Reinheit:99%
Menge:25g
Preis ($):300.0
Email
SunaTech Inc.
(CAS:852054-42-3)7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
IN1910
Reinheit:98%
Menge:1g;5g;10g
Preis ($):Untersuchung
Email